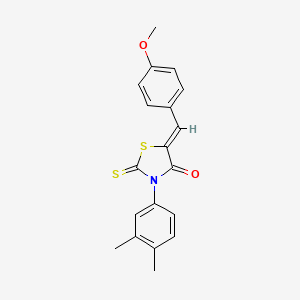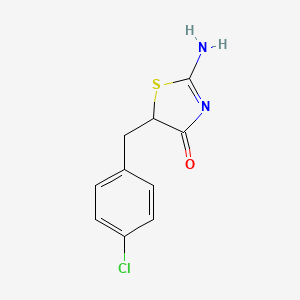
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one, also known as CBIT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. CBIT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one exerts its biological activity by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of various bacteria, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. One area of research could be the development of more efficient synthesis methods for 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. Another area of research could be the investigation of the potential therapeutic applications of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in various diseases, including cancer and bacterial infections. Furthermore, the mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one could be further elucidated to better understand its biological activity.
Synthesemethoden
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the corresponding imine intermediate. The imine intermediate is then reacted with thiourea to yield 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. The overall yield of the synthesis is about 50%.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to have anti-bacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
2-amino-5-[(4-chlorophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQKHFEEDYBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
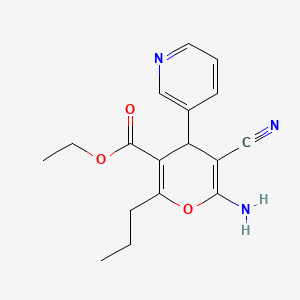
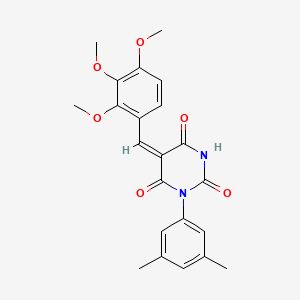
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
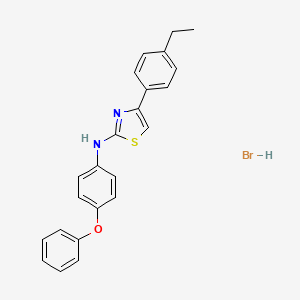
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
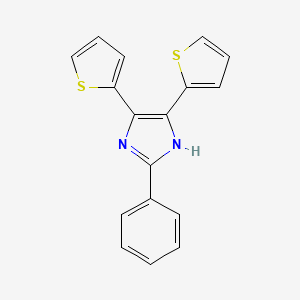
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
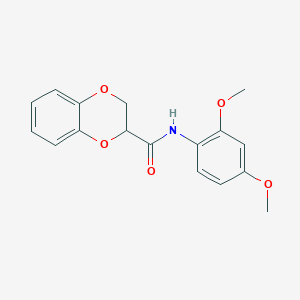
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
